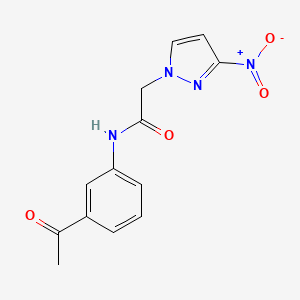
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: is an organic compound that features both aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:
Formation of 3-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation of aniline: 3-acetylaniline can be synthesized by acetylating aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The final step involves coupling 3-acetylaniline with 3-nitro-1H-pyrazole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Reduction of Nitro Group: Formation of N-(3-acetylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Reduction of Acetyl Group: Formation of N-(3-hydroxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.
Substitution on Aromatic Ring: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, due to the presence of the nitro and acetyl groups. It can be used in the development of new pharmaceuticals.
Medicine
Potential applications in medicinal chemistry include the design of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug development.
Industry
In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could participate in redox reactions, while the acetyl group might be involved in acetylation processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-hydroxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a hydroxy group instead of an acetyl group.
Uniqueness
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-9(18)10-3-2-4-11(7-10)14-13(19)8-16-6-5-12(15-16)17(20)21/h2-7H,8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIOLRFLZJOENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3606297.png)
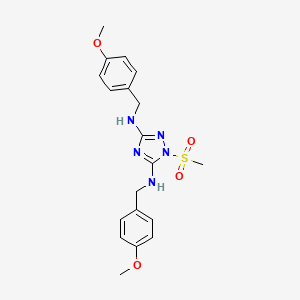
![2-(4-fluorophenyl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3606305.png)
![N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B3606311.png)
![N-(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3606319.png)
![3-chloro-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3606322.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3606326.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3606332.png)
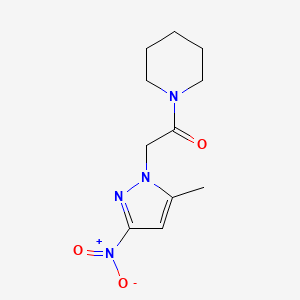
![N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3606351.png)
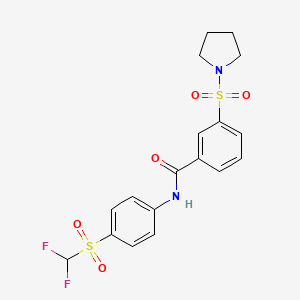
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-furamide](/img/structure/B3606356.png)
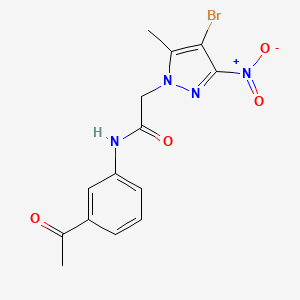
![3,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B3606366.png)
